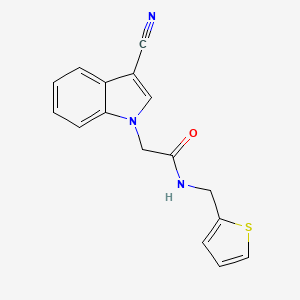
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide, also known as PPBT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and is structurally related to other compounds such as piperine and desoxypipradrol.
Mécanisme D'action
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide works by inhibiting the reuptake of dopamine, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels can lead to improved cognitive function and motor control.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and improve cognitive function. It has also been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various biological processes. However, one limitation is that this compound can be difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for research on 4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the use of this compound in the treatment of neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
Méthodes De Synthèse
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide can be synthesized using a multi-step process that involves the reaction of piperidine with various reagents such as phenylacetic acid and 2,2,6,6-tetramethyl-4-piperidone. The final product is obtained through a series of purification steps such as recrystallization and chromatography.
Applications De Recherche Scientifique
4-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)butanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound has an affinity for the dopamine transporter and can increase the levels of dopamine in the brain. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
4-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18(2)13-16(14-19(3,4)21-18)20-17(22)12-8-11-15-9-6-5-7-10-15/h5-7,9-10,16,21H,8,11-14H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADFARAMLLQLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5785181.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5785203.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5785209.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B5785225.png)
![4-{[3-(2-thienylcarbonyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5785239.png)


![4-fluoro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5785271.png)

![N'-[(2-phenylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5785282.png)
![ethyl [(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5785284.png)